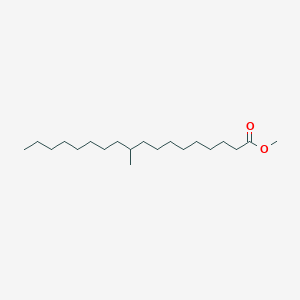

Methyl 10-methyloctadecanoate

Vue d'ensemble

Description

Methyl 10-Methyloctadecanoate, also known as Methyl tuberculostearate or Tuberculostearic acid methyl ester, is a product in the category of Branched Fatty Acid Methyl Esters (FAME). It has a molecular formula of C20H40O2 and a molecular weight of 312.531.

Synthesis Analysis

A study on the synthesis of a racemic mixture of 10-methyloctadecanoic acid, which is related to Methyl 10-Methyloctadecanoate, was found2. The synthesis involved several steps, including the hydration of Methyl 10-undecenoate to Methyl 10-hydroxyundecanoate using mercury (II) acetate in aqueous tetrahydrofuran (THF), followed by chromic acid oxidation to give Methyl 10-oxoundecanoate2.

Molecular Structure Analysis

Methyl 10-Methyloctadecanoate contains a total of 61 bonds, including 21 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 ester (aliphatic)3.

Chemical Reactions Analysis

The study mentioned above also detailed several chemical reactions involving Methyl 10-Methyloctadecanoate2. These include the reaction of n-octyl magnesium bromide complex in THF with 10-oxoundecanoic acid to furnish 10-hydroxy-10-methyloctadecanoic acid after hydrolysis2.

Physical And Chemical Properties Analysis

Methyl 10-Methyloctadecanoate is a solid at room temperature. It has a purity of over 98% and should be stored in a freezer1.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 10-methyloctadecanoate has been studied in the context of synthesizing a racemic mixture of 10-methyloctadecanoic acid. A study detailed the process of hydrating methyl 10-undecenoate to form various intermediates, eventually leading to methyl 10-methyloctadecanoate through catalytic hydrogenation (Lie, Jie, & Leung, 2007).

Diagnostic Applications in Tuberculosis

- Methyl 10-methyloctadecanoate, also known as tuberculostearic acid (10-methyloctadecanoic acid), has been identified as a key compound in diagnosing tuberculosis. Its presence in sputum and cerebrospinal fluid specimens is indicative of pulmonary tuberculosis and tuberculous meningitis, respectively. Multiple studies have demonstrated its effectiveness as a rapid and sensitive diagnostic marker for these conditions (Odham, Larsson, & Mårdh, 1979; Elias, de Coning, Vorster, & Joubert, 1989; Brooks, Daneshvar, Fast, & Good, 1987).

Synthetic Applications

- Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates was explored to provide reference compounds for sensitive detection of mycobacterial disease (Wallace, Minnikin, McCrudden, & Pizzarello, 1994).

Use in Photocatalytic Degradation and Electrochemical Activity

- A study on ZnO/CeO2 nanocomposites used in photocatalytic degradation and electrochemical activity included the use of methyl orange, a compound related to methyl 10-methyloctadecanoate. This research contributes to the broader understanding of applications in photocatalysis and electrochemistry (Rajendran et al., 2016).

Safety And Hazards

While specific safety data for Methyl 10-Methyloctadecanoate was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes4.

Orientations Futures

No specific future directions or applications for Methyl 10-Methyloctadecanoate were found in the search results. However, given its classification as a Branched Fatty Acid Methyl Ester (FAME), it may have potential uses in industries that utilize these types of compounds1.

Propriétés

IUPAC Name |

methyl 10-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATERKICZYCBQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339160 | |

| Record name | Methyl 10-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10-methyloctadecanoate | |

CAS RN |

2490-19-9 | |

| Record name | Methyl 10-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

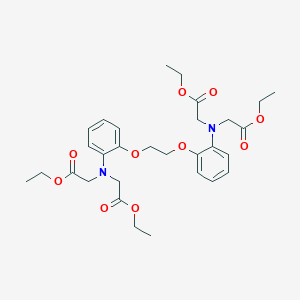

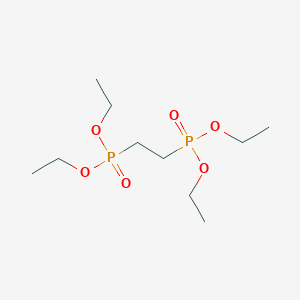

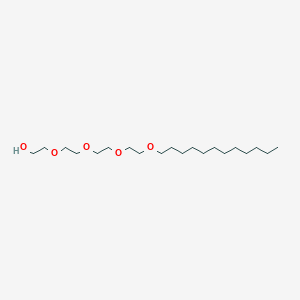

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)